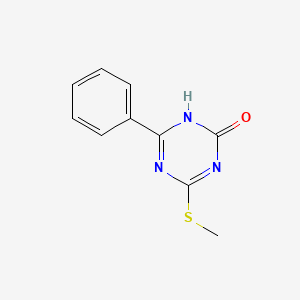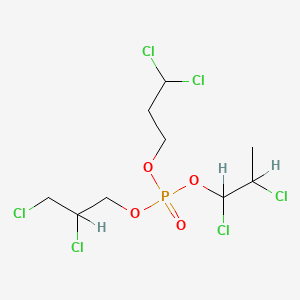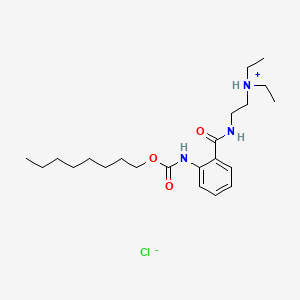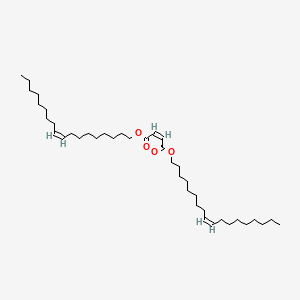
(-)-2-(Diphenylmethyl)-1-methyl-3-piperidinol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-2-(Diphenylmethyl)-1-methyl-3-piperidinol hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a diphenylmethyl group and a hydroxyl group attached to the piperidine ring, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-2-(Diphenylmethyl)-1-methyl-3-piperidinol hydrochloride typically involves the reaction of diphenylmethanol with piperidine derivatives under specific conditions. One common method includes the use of strong acids like hydrochloric acid to facilitate the reaction. The reaction is usually carried out in an organic solvent such as chloroform or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple steps of synthesis, purification, and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(-)-2-(Diphenylmethyl)-1-methyl-3-piperidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The diphenylmethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various piperidine derivatives, ketones, and substituted diphenylmethyl compounds, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(-)-2-(Diphenylmethyl)-1-methyl-3-piperidinol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (-)-2-(Diphenylmethyl)-1-methyl-3-piperidinol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic properties.
Comparación Con Compuestos Similares
Similar Compounds
Diphenhydramine: A compound with a similar diphenylmethyl group, used as an antihistamine.
Chlorpheniramine: Another piperidine derivative with antihistamine properties.
Cyclizine: A piperidine derivative used to treat nausea and motion sickness.
Uniqueness
(-)-2-(Diphenylmethyl)-1-methyl-3-piperidinol hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propiedades
Número CAS |
19974-69-7 |
|---|---|
Fórmula molecular |
C19H24ClNO |
Peso molecular |
317.9 g/mol |
Nombre IUPAC |
3-[(1-methylpiperidin-2-yl)-phenylmethyl]phenol;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-20-13-6-5-12-18(20)19(15-8-3-2-4-9-15)16-10-7-11-17(21)14-16;/h2-4,7-11,14,18-19,21H,5-6,12-13H2,1H3;1H |
Clave InChI |
TZTWZRVTCGXBEZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC1C(C2=CC=CC=C2)C3=CC(=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)

![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)
